methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate typically involves a multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and β-ketoesters. This reaction is often catalyzed by various catalysts, including organocatalysts and metal-based catalysts . The reaction conditions can vary, but common conditions include room temperature reactions in the presence of a solvent such as ethanol or water .
Industrial Production Methods
The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be applied to industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from electrophilic substitution .
Scientific Research Applications
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which are involved in oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4H-chromene derivatives: These compounds share a similar core structure and exhibit similar biological activities.
Cyanoacetamide derivatives: These compounds also contain a cyano group and are used in the synthesis of various heterocyclic compounds.
Biological Activity
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of benzo[h]chromenes, which are known for their diverse pharmacological properties. The presence of functional groups such as the amino and cyano groups in its structure enhances its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions, often utilizing starting materials like aryl aldehydes and malononitrile. These methods not only yield the desired compound but also ensure high purity and efficiency.
Antimicrobial Activity
Research has demonstrated that derivatives of benzo[h]chromenes exhibit significant antimicrobial properties. For instance, a study reported the synthesis of various chromene derivatives, which were tested against several bacterial and fungal strains using the agar well diffusion method. The results indicated that certain derivatives displayed notable inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
---|---|---|
4a | 20.1 | 1.95 |
4g | 21.4 | 3.9 |
4h | 21.2 | 3.9 |
These findings suggest that this compound could be effective against pathogens like Escherichia coli and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of benzo[h]chromene derivatives has been explored in various studies. Notably, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this class were found to be more cytotoxic than standard chemotherapy agents such as cisplatin in specific cancer cell lines (e.g., SK-LU-1 and PC-3) .
Antifungal Activity
In addition to their antibacterial properties, these compounds have also been evaluated for antifungal activity against several Candida species. The results indicated that certain derivatives exhibited MIC values comparable to fluconazole, a standard antifungal treatment, suggesting their potential as alternative antifungal agents .
The mechanisms underlying the biological activities of this compound involve interaction with key enzymes associated with disease processes:
- Topoisomerase Inhibition : Compounds from this class have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription in cancer cells.
- Enzyme Interaction : Molecular docking studies revealed that these compounds bind effectively to active sites of enzymes like CYP51 in Candida spp., which is essential for fungal growth .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of chromene derivatives:
- A study reported that certain synthesized chromenes had higher activity against Candida spp. than fluconazole, indicating their potential as effective antifungal agents .
- Another research highlighted the cytotoxic effects of these compounds on various cancer cell lines, demonstrating their promise in cancer therapy .
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-22(25)15-8-6-14(7-9-15)19-17-11-10-13-4-2-3-5-16(13)20(17)27-21(24)18(19)12-23/h2-11,19H,24H2,1H3 |
InChI Key |
CCGKDWATTIAHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |
Origin of Product |
United States |
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